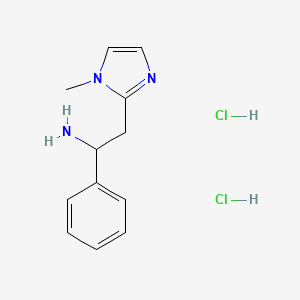

2-(1-甲基-1H-咪唑-2-基)-1-苯乙胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine dihydrochloride” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered ring containing two nitrogen atoms . The empirical formula of a related compound, (1-Methyl-1H-imidazol-2-yl)methanamine, is C5H9N3, and its molecular weight is 111.15 .科学研究应用

催化和键形成

- 通过氢借用策略形成 C-N 键:含有异双齿 N-杂环卡宾配体的钌(II)配合物,包括咪唑衍生物,已被确定为 C-N 成键反应的高效催化剂。这些反应在无溶剂条件下利用氢借用方法,证明了该化合物在促进苯胺的选择性单 N-甲基化和取代喹啉的合成中的作用 (Donthireddy 等,2020)。

抗菌和细胞毒性活性

- 苯并咪唑-噻唑衍生物作为抗癌剂:1-甲基苯并咪唑的衍生物已被合成并评估了其对不同癌细胞系的抗癌活性,表明了与 2-(1-甲基-1H-咪唑-2-基)-1-苯乙-1-胺二盐酸盐结构相关的化合物的潜在治疗应用 (Nofal 等,2014)。

缓蚀

- 氨基酸化合物作为缓蚀剂:对苯并咪唑衍生物(包括 1-(1H-苯并咪唑-2-基)-N-((呋喃-2-基)亚甲基)甲胺)的研究表明,它们在 HCl 溶液中作为钢腐蚀抑制剂是有效的。这突出了该化合物在保护金属免受腐蚀方面的相关性,从而延长了金属在工业应用中的使用寿命 (Yadav 等,2015)。

化学合成

- 重氮转移试剂开发:咪唑-1-磺酰叠氮化氢作为重氮转移试剂的合成和应用突出了该化合物在有机合成中的效用,促进了伯胺转化为叠氮化物和活化亚甲基底物转化为重氮化合物。该试剂因其储存稳定性和易于从廉价材料制备而受到称赞 (Goddard-Borger & Stick,2007)。

超分子化学

- 聚咪唑三脚架线圈的超分子组装:双(1-甲基-咪唑-2-基)甲基衍生物与硼酸的自组装形成独特的超分子结构。该组装由 π-π 堆积和新颖的氢键相互作用稳定,揭示了该化合物在构建复杂分子结构方面的潜力 (Cheruzel 等,2005)。

安全和危害

未来方向

Imidazole derivatives have been recognized for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future research directions could involve exploring the potential therapeutic applications of “2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine dihydrochloride” and related compounds.

作用机制

Target of Action

Mode of Action

It is suggested that it can act as an enzyme substrate to study enzyme kinetics and mechanisms. By observing how enzymes interact with this compound, scientists can gain insights into enzyme specificity and the role of the imidazole ring in biological systems.

Biochemical Pathways

Result of Action

Action Environment

It is suggested that the compound may be stable under a range of environmental conditions.

属性

IUPAC Name |

2-(1-methylimidazol-2-yl)-1-phenylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-15-8-7-14-12(15)9-11(13)10-5-3-2-4-6-10;;/h2-8,11H,9,13H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUMIZHXOILEEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CC(C2=CC=CC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[(4-fluorophenyl)methyl]-2-{3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl}ethene-1-sulfonamide](/img/structure/B2722999.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2723005.png)

![4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2723006.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2723007.png)

![[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol](/img/structure/B2723008.png)

![6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2723009.png)

![4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2723011.png)

![7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine](/img/structure/B2723016.png)

![4-(4-tert-butylbenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B2723017.png)